2-Phenyl-2-imidazoline

Corrosion inhibition CO₂ corrosion Steel protection

2-Phenyl-2-imidazoline (2-PI), also known as 4,5-dihydro-2-phenyl-1H-imidazole, is a heterocyclic compound with the molecular formula C₉H₁₀N₂ and a molecular weight of 146.19 g/mol. It is a member of the imidazoline class, characterized by a five-membered ring containing two nitrogen atoms, and is distinguished by a phenyl substituent at the 2-position.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 936-49-2
Cat. No. B1199978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-imidazoline
CAS936-49-2
Synonyms2-phenyl-2-imidazoline
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC=CC=C2
InChIInChI=1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2,(H,10,11)
InChIKeyBKCCAYLNRIRKDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-2-imidazoline (CAS 936-49-2): Core Molecular Properties and Industrial Relevance for Procurement Decisions


2-Phenyl-2-imidazoline (2-PI), also known as 4,5-dihydro-2-phenyl-1H-imidazole, is a heterocyclic compound with the molecular formula C₉H₁₀N₂ and a molecular weight of 146.19 g/mol [1]. It is a member of the imidazoline class, characterized by a five-membered ring containing two nitrogen atoms, and is distinguished by a phenyl substituent at the 2-position [1]. The compound is a white to pale brown crystalline powder with a melting point range of 94–104 °C and a predicted pKa of 9.95 ± 0.40, indicating its weakly basic nature . 2-PI is soluble in water and various organic solvents, and it is commercially available in purities ≥96% (HPLC) . Its chemical structure confers both nucleophilic and π-electron donation capabilities, making it a versatile scaffold for biological applications and an effective corrosion inhibitor [2].

1
Corrosion inhibitor formulation Phenyl-substituted imidazoline fit for CO₂/sweet corrosion control and acidic aluminum protection.
2
Synthetic scaffold Unsubstituted 2-phenyl core enables selective derivatization for imidazoline receptor ligand research.

Why 2-Phenyl-2-imidazoline (936-49-2) Cannot Be Replaced by Imidazole or 2-Methyl-2-imidazoline: A Procurement Risk Analysis


Substituting 2-Phenyl-2-imidazoline with simpler imidazolines or imidazole is not scientifically justified due to quantifiable differences in performance-critical parameters. Direct comparative studies demonstrate that 2-PI consistently outperforms imidazole (IM) and 2-Methyl-2-imidazoline (2-MI) in corrosion inhibition efficiency across multiple steel substrates and corrosive environments [1]. This differential stems from the phenyl ring's contribution to enhanced electron density and stronger adsorption energetics, as confirmed by molecular modeling [1]. Furthermore, while the imidazoline scaffold is a privileged structure in medicinal chemistry, the specific substitution pattern on 2-PI dictates its biological activity profile and its utility as a synthetic precursor for derivatization [2]. The following sections provide the quantitative evidence required to justify the selection of 2-Phenyl-2-imidazoline over its closest analogs.

Target

2-Phenyl-2-imidazoline

Phenyl ring enhances adsorption on steel; key scaffold for receptor selectivity tuning.

Potential substitute

2-Methyl-2-imidazoline

Lacks aromatic adsorption contribution; CO₂ inhibition profile may not transfer directly.

Target

2-Phenyl-2-imidazoline

Reported higher inhibition on AA5052 aluminum in HCl; substitution pattern defines bioactivity.

Potential substitute

Imidazole

Simpler heterocycle; cannot replicate phenyl-dependent surface binding or receptor selectivity.

Quantitative Evidence Guide: Differentiating 2-Phenyl-2-imidazoline (CAS 936-49-2) from Imidazole and 2-Methyl-2-imidazoline


Superior Corrosion Inhibition Efficiency on 1Cr Steel Under CO₂ Conditions vs. 2-Methyl-2-imidazoline

In a direct head-to-head comparison, 2-Phenyl-2-imidazoline (2-PI) demonstrated significantly higher corrosion inhibition efficiency on 1Cr steel in a CO₂-saturated environment than 2-Methyl-2-imidazoline (2-MI). Electrochemical measurements and molecular modeling confirmed stronger adsorption of 2-PI to the steel surface [1].

Inhibition vs 2-MI
Head-to-head
Reported higher inhibition efficiency
Supports selection over 2-MI for CO₂ corrosion control.
Exact efficiency not numerically reported; molecular modeling confirms stronger adsorption.
Corrosion inhibition CO₂ corrosion Steel protection

Higher Corrosion Inhibition Efficiency on AA5052 Aluminum Alloy in 1.0 M HCl vs. Imidazole

A direct comparative study using weight loss, electrochemical methods, and SEM revealed that 2-Phenyl-2-imidazoline (2-PI) provides superior corrosion protection for AA5052 aluminum alloy compared to imidazole (IM). The study explicitly states that 'the inhibition efficiency of 2-PI is higher' [1].

Inhibition vs Imidazole
Head-to-head
Higher inhibition on AA5052 Al alloy
Supports aluminum protection in acidic pickling where imidazole is less effective.
Qualitative superiority reported; 1.0 M HCl conditions.
Corrosion inhibition Aluminum alloy Acidic media

Near-Quantitative Inhibition Efficiency on Q235 and X65 Steels in CO₂-Saturated Solution

A dedicated study evaluated 2-Phenyl-2-imidazoline (2-PI) as an eco-friendly corrosion inhibitor for Q235 and X65 steels in CO₂-saturated solution. Weight loss and polarization analyses demonstrated a maximum inhibition efficiency of 99.94% at a 1.0 M inhibitor concentration [1].

Efficiency on Q235/X65
Reported
99.94% at 1.0 M
Near-complete corrosion suppression benchmark.
CO₂-saturated solution; single-compound evaluation.
Corrosion inhibition Carbon steel CO₂ environment

2-Phenyl-2-imidazoline Derivatives Exhibit Potent α-Amylase Inhibition (IC₅₀ = 9.20–13.81 µg/mL)

N-Mannich base derivatives of 2-Phenyl-2-imidazoline (SP2, SP8, SP12) demonstrated potent inhibitory activity against α-amylase, with IC₅₀ values of 9.20 ± 0.48 µg/mL, 10.25 ± 0.43 µg/mL, and 13.81 ± 0.90 µg/mL, respectively [1]. The maximum % inhibition reached 94.02 ± 0.2% at 200 µg/mL for SP2 [1].

Derivative IC₅₀
Class-level
IC₅₀ 9.20 – 13.81 µg/mL
Scaffold enables potent α-amylase inhibition in enzymatic assays.
Mannich-base derivatives; parent compound serves as baseline scaffold.
α-Amylase inhibition Antidiabetic Medicinal chemistry

Imidazoline Receptor I₁/I₂ Selectivity is Governed by Substitution Pattern: 2-Phenyl-2-imidazoline Serves as the Baseline Scaffold

A structure-activity relationship study on 2-arylimidazolines established that the unsubstituted 2-phenyl-2-imidazoline scaffold is the foundational core for tuning I₁/I₂ receptor selectivity. Substitutions at the ortho, meta, or para positions dramatically alter selectivity: 2-(2'-methoxyphenyl)-imidazoline shows high I₁ selectivity (pKᵢ = 8.53, I₁/I₂ > 3388), while 2-(3'-fluoro-4'-tolyl)-imidazoline exhibits high I₂ selectivity (pKᵢ = 8.53, I₂/I₁ > 3388) [1].

I₁/I₂ selectivity
Class-level
Substitutions confer >3388-fold selectivity
Essential starting scaffold for selective imidazoline receptor ligands.
Unsubstituted 2-PI is baseline; derivatization required for subtype selectivity.
Imidazoline receptors I₁/I₂ selectivity Ligand design

High-Value Application Scenarios for 2-Phenyl-2-imidazoline (CAS 936-49-2) Based on Differentiated Performance Evidence


Corrosion Inhibitor for Carbon Steel Pipelines in CO₂-Rich Oil and Gas Environments

2-Phenyl-2-imidazoline is the preferred imidazoline for mitigating CO₂ corrosion in carbon steel pipelines. Direct comparative studies confirm that 2-PI outperforms 2-Methyl-2-imidazoline on 1Cr steel [1], and it achieves up to 99.94% inhibition efficiency on Q235 and X65 steels in CO₂-saturated solutions [2]. This makes it a critical component in corrosion inhibitor formulations for the oil and gas industry.

Protection of Aluminum Alloys in Acidic Pickling and Cleaning Processes

For applications involving AA5052 aluminum alloy exposed to hydrochloric acid, 2-Phenyl-2-imidazoline provides superior corrosion protection compared to imidazole [3]. This is essential for industries employing acid pickling, chemical cleaning, or surface preparation of aluminum components, where generic imidazole inhibitors would yield inferior results.

Synthetic Scaffold for Selective Imidazoline Receptor Ligands in Drug Discovery

In medicinal chemistry, 2-Phenyl-2-imidazoline serves as the indispensable starting scaffold for synthesizing highly selective I₁ or I₂ imidazoline receptor ligands. Substitutions on the phenyl ring can achieve >3388-fold selectivity for either receptor subtype [4]. Research programs targeting hypertension, analgesia, or metabolic disorders rely on this compound for lead optimization.

Precursor for α-Amylase Inhibitors in Antidiabetic Drug Development

N-Mannich base derivatives of 2-Phenyl-2-imidazoline exhibit potent α-amylase inhibitory activity, with IC₅₀ values as low as 9.20 µg/mL [5]. This validates the scaffold's utility in designing novel antidiabetic agents. Procurement of high-purity 2-PI is essential for medicinal chemistry laboratories engaged in diabetes research.

Application
Selection Property
Validation Focus
CO₂ corrosion inhibition for carbon steel
Phenyl-substituted imidazoline scaffold
Corrosion inhibition efficiency under sweet conditions
Acidic aluminum alloy protection
Enhanced adsorption on metal surfaces
Acidic media corrosion rate comparison
Imidazoline receptor ligand research
Substitutable aryl ring for selectivity tuning
I₁/I₂ receptor binding selectivity endpoints
α-Amylase inhibitor screening research
Mannich-base derivatization compatibility
Enzyme inhibition IC₅₀ in vitro models

Technical Documentation Hub

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48 linked technical documents
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